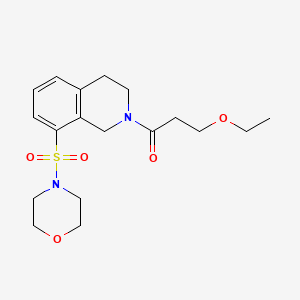
N'-benzylidene-2-(2-pyrimidinylthio)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-benzylidene-2-(2-pyrimidinylthio)acetohydrazide is a chemical compound that has been synthesized and characterized through various analytical techniques. It belongs to a class of compounds known for their potential in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of this compound involves several steps, starting from base compounds through a series of chemical reactions leading to the final product. These compounds are typically characterized using elemental analysis, IR, NMR, and sometimes X-ray crystallography to confirm their structure (Demir et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed using X-ray diffraction techniques, providing insights into their crystallographic parameters and confirming the geometry of the molecules. Advanced computational methods, like Hartree–Fock and density functional methods, are also employed to optimize the molecular structure and compare it with experimental results (Inkaya et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, showcasing a range of chemical properties that are of interest for synthetic chemistry and potential pharmaceutical applications. Their reactivity has been explored in contexts such as cyclization reactions and their interaction with different chemical agents to form novel compounds (Berezin et al., 2014).
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
N'-benzylidene-2-(2-pyrimidinylthio)acetohydrazide derivatives exhibit significant biological activities. In one study, derivatives synthesized through the condensation reaction demonstrated notable antibacterial, antifungal, and antituberculosis activity. These compounds were evaluated against various strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, Aspergillus clavatus, and Mycobacterium tuberculosis H37RV, showing good activity profiles. This suggests their potential for further investigation in the fields of antibacterial and antifungal research (Soni & Patel, 2017).
Anti-inflammatory Activity
Another aspect of research focused on the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents. These compounds were synthesized using citrazinic acid as a starting material, highlighting a methodology for creating potential anti-inflammatory drugs. The pharmacological screening showed that many of these compounds have comparable anti-inflammatory activity to Prednisolone®, a reference drug, indicating their promise in anti-inflammatory drug development (Amr, Sabry, & Abdulla, 2007).
Anticancer Activity
The compound also finds relevance in cancer research, where derivatives like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) were developed as orally active histone deacetylase (HDAC) inhibitors. This particular compound inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocks cancer cell proliferation, and induces cell-cycle arrest and apoptosis. Demonstrating significant antitumor activity in vivo, it has entered clinical trials, offering new avenues in cancer therapy (Zhou et al., 2008).
Fluoride Sensing
Research into the development of fluoride sensors has also seen the application of acylhydrazone derivatives. Compounds synthesized for this purpose showed specific responses to fluoride ion in colorimetric and spectrofluorometric methods, underlining their potential as selective fluoride sensors in various analytical applications (Jose et al., 2018).
Mechanism of Action
The mechanism of action of “N’-benzylidene-2-(2-pyrimidinylthio)acetohydrazide” is related to its potential anticancer activity. It has been shown to inhibit telomerase, an enzyme that is often overactive in cancer cells . The compound was found to exhibit significant broad-spectrum anticancer activity against several cancer cell lines .
Future Directions
The future directions for research on “N’-benzylidene-2-(2-pyrimidinylthio)acetohydrazide” could involve further exploration of its anticancer properties and potential as a telomerase inhibitor . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-12(10-19-13-14-7-4-8-15-13)17-16-9-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYSDRWEGQGEEA-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)


![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)

![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)

